Deflazacort Impurity C
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Overview
Description
Deflazacort Impurity C, also known as (11beta,16beta)-11,21-Bis(acetyloxy)-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a chemical compound with the molecular formula C27H33NO7 and a molecular weight of 483.60 g/mol . It is an impurity associated with the corticosteroid deflazacort, which is used for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
The preparation of Deflazacort Impurity C involves multiple synthetic routes and reaction conditions. One method includes a series of chemical synthesis reactions such as elimination, cyanohydrin formation, silanization, transposition esterification, and cyclization . These reactions are carried out under mild conditions using easily obtained raw materials, making the process relatively simple and low in pollution . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure consistency and quality .
Chemical Reactions Analysis
Deflazacort Impurity C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include methanol as a solvent and UV spectrophotometry for analysis . Major products formed from these reactions include various derivatives of the original compound, which can be analyzed for their purity and efficacy .
Scientific Research Applications
Deflazacort Impurity C has several scientific research applications:
Mechanism of Action
The mechanism of action of Deflazacort Impurity C involves its interaction with glucocorticoid receptors. Upon administration, it is deacetylated to form the active metabolite, 21-desacetyl deflazacort . This metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammation and immune response . The exact molecular targets and pathways involved are still under investigation, but it is known to influence various cellular processes .
Comparison with Similar Compounds
Deflazacort Impurity C can be compared with other corticosteroid impurities and metabolites, such as:
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic pathways.
Hydrocortisone: Another corticosteroid with a broader range of applications but lower potency.
Methylprednisolone: A corticosteroid with higher potency but different side effect profiles.
This compound is unique due to its specific chemical structure and the resulting pharmacokinetic and pharmacodynamic properties . It offers a favorable safety profile and is less likely to cause certain side effects compared to other corticosteroids .
Properties
Molecular Formula |
C27H33NO7 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
FQQKLFSLSCOADB-NBZCPFCYSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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